molecular formula C29H28N4O4 B2762324 N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189684-46-5

N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2762324
CAS RN: 1189684-46-5
M. Wt: 496.567
InChI Key: UFSFXZQKIBMFIZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipyretic and Analgesic Properties

N-[(4-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide: exhibits antipyretic (fever-reducing) and analgesic (pain-relieving) properties. It is structurally related to acetaminophen (paracetamol), a widely used over-the-counter medication for pain and fever. Researchers have explored its potential as an alternative or complementary agent in managing pain and inflammation .

Anti-Inflammatory Activity

The compound’s structural features suggest that it may possess anti-inflammatory effects. Investigations into its mechanism of action and interactions with inflammatory pathways could provide valuable insights for drug development in conditions such as arthritis, autoimmune diseases, and chronic inflammation .

Cancer Research

Given its complex structure, N-[(4-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide might exhibit selective cytotoxicity against cancer cells. Researchers could explore its potential as an anticancer agent, targeting specific pathways or receptors involved in tumor growth and metastasis .

Neuroprotective Effects

Compounds with similar moieties have shown neuroprotective properties. Investigating whether this compound can protect neurons from oxidative stress, inflammation, or neurodegenerative processes could be relevant for conditions like Alzheimer’s disease and Parkinson’s disease .

Antimicrobial Activity

The presence of aromatic rings and amide groups suggests potential antimicrobial effects. Researchers could evaluate its activity against bacteria, fungi, and viruses, contributing to the development of novel antimicrobial agents .

Drug Delivery Systems

Due to its unique structure, this compound might serve as a scaffold for designing drug delivery systems. Researchers could explore its use in targeted drug delivery, improving bioavailability, and minimizing side effects .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c1-19-4-13-25-24(14-19)27-28(29(35)32(18-31-27)16-21-7-11-23(37-3)12-8-21)33(25)17-26(34)30-15-20-5-9-22(36-2)10-6-20/h4-14,18H,15-17H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSFXZQKIBMFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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